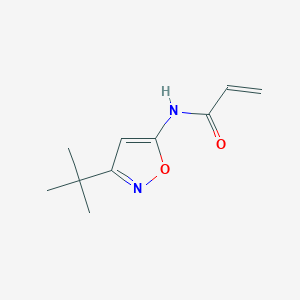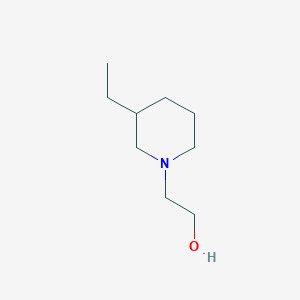
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide, also known as TBOA, is a compound that is commonly used in scientific research for its ability to inhibit excitatory amino acid transporters (EAATs). EAATs are responsible for removing excess glutamate from the synaptic cleft, and their inhibition can lead to an increase in glutamate concentration, which can have a range of physiological effects.
Wirkmechanismus
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide works by inhibiting the activity of EAATs, which are responsible for removing excess glutamate from the synaptic cleft. This leads to an increase in glutamate concentration, which can have a range of physiological effects, including the activation of NMDA receptors and the induction of long-term potentiation (LTP).
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide are primarily related to its ability to increase glutamate concentration in the synaptic cleft. This can lead to the activation of various signaling pathways and the induction of LTP, which is thought to be involved in learning and memory. N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide has also been shown to have effects on the cardiovascular system, including the regulation of blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide in lab experiments is its ability to selectively inhibit EAATs, which allows researchers to study the specific effects of glutamate on various physiological processes. However, N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide has limitations in terms of its specificity and potency, and its effects can be influenced by a range of factors, including the concentration of glutamate in the synaptic cleft and the presence of other neurotransmitters.
Zukünftige Richtungen
There are many potential future directions for research involving N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide, including the development of more potent and selective EAAT inhibitors, the investigation of the role of EAATs in various diseases, and the exploration of the potential therapeutic effects of EAAT inhibitors in the treatment of neurological and cardiovascular disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide and other EAAT inhibitors on various physiological processes.
Synthesemethoden
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide can be synthesized using a variety of methods, including the reaction of tert-butylamine with ethyl oxalyl chloride to form tert-butyl oxalyl chloride, which can then be reacted with 5-amino-3-tert-butyl-1,2-oxazole to form N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide is commonly used in scientific research to study the role of EAATs in various physiological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases. It has also been used to study the effects of glutamate on the cardiovascular system and to investigate the potential therapeutic effects of EAAT inhibitors in the treatment of various diseases.
Eigenschaften
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-8(13)11-9-6-7(12-14-9)10(2,3)4/h5-6H,1H2,2-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXHBNPKDITVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)

![1-[2-Aminoethylsulfamoyl(methyl)amino]butane](/img/structure/B7556757.png)